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molecular formula C10H9FO3 B8022569 4-(2-Fluoro-acetyl)-benzoic acid methyl ester

4-(2-Fluoro-acetyl)-benzoic acid methyl ester

Cat. No. B8022569
M. Wt: 196.17 g/mol
InChI Key: REEXYRYCOINICW-UHFFFAOYSA-N
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Patent
US08198283B2

Procedure details

To a suspension of potassium fluoride (3.11 mmol) in acetonitrile (1 mL) was added 18-crown-6 (0.1 mmol) and the reaction was heated at 90° C. for 30 mins. 4-(2-Bromo-acetyl)-benzoic acid (1.56 mmol) was added and the reaction heated at 90° C. for 16 h. The reaction was diluted with water (10 mL) and extracted with ethyl acetate (3×20 mL). The product was purified on silica eluting with 5-15% ethyl acetate in iso-hexane to yield on concentration in vacuo of the desired fractions, the title product as a white solid (31%). 1H NMR (400 MHz, CDCl3) 3.98 (3H, s), 5.55 (2H, d, J=50 Hz), 7.95 (2H, d, J=8 Hz), 8.18 (2H, d, J=8 Hz).
Quantity
3.11 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step Two
Quantity
1.56 mmol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
31%

Identifiers

REACTION_CXSMILES
[F-:1].[K+].[CH2:3]1OCCOCCOCCOCCOCCOC1.Br[CH2:22][C:23]([C:25]1[CH:33]=[CH:32][C:28]([C:29]([OH:31])=[O:30])=[CH:27][CH:26]=1)=[O:24]>C(#N)C.O>[CH3:3][O:31][C:29](=[O:30])[C:28]1[CH:32]=[CH:33][C:25]([C:23](=[O:24])[CH2:22][F:1])=[CH:26][CH:27]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.11 mmol
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.1 mmol
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Three
Name
Quantity
1.56 mmol
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C(=O)O)C=C1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated at 90° C. for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
CUSTOM
Type
CUSTOM
Details
The product was purified on silica eluting with 5-15% ethyl acetate in iso-hexane
CUSTOM
Type
CUSTOM
Details
to yield on concentration in vacuo of the desired fractions

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C(CF)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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